Corallina officinalis, ext.
Description
Phylogenetic Positioning within Rhodophyta
Corallina officinalis belongs to the phylum Rhodophyta (red algae), class Florideophyceae, order Corallinales, and family Corallinaceae. Molecular analyses using mitochondrial cox1 and nuclear 18S rRNA genes have resolved its phylogenetic relationships, placing it within the tribe Corallineae. These studies revealed that C. officinalis forms a distinct clade separate from closely related species such as Corallina caespitosa, with sequence divergences of 8.4–10.0% in cox1. The genus Corallina is part of the subfamily Corallinoideae, which also includes Jania and Haliptilon, though genetic differences (46–48 bp in cox1) confirm their generic separation.
Table 1: Taxonomic Classification of Corallina officinalis
| Rank | Classification |
|---|---|
| Kingdom | Plantae (Archaeplastida) |
| Phylum | Rhodophyta |
| Class | Florideophyceae |
| Order | Corallinales |
| Family | Corallinaceae |
| Genus | Corallina |
| Species | C. officinalis |
Morphological and Anatomical Characteristics
Corallina officinalis exhibits a calcified, articulated thallus composed of cylindrical segments (intergenicula) separated by uncalcified joints (genicula). The fronds grow up to 12 cm in height, with oppositely branched pinnate structures arising from a crustose basal disk. Calcium carbonate deposition within cell walls provides structural rigidity and deterrence against herbivory. The coloration ranges from pink to purple, often bleaching to white in high-light environments. Reproductive structures (conceptacles) develop at branch tips, producing tetrasporangia or gametangia depending on the life cycle phase.
Key Anatomical Features :
Geographic Distribution and Habitat Ecology
Corallina officinalis has a cosmopolitan distribution, spanning the North Atlantic, Mediterranean, Pacific, and Southern Hemisphere coasts. It thrives in intertidal rock pools, lower littoral zones, and shallow subtidal habitats (0–18 m depth), often forming dense turfs that stabilize substrates. The species tolerates moderate wave exposure and salinity fluctuations but avoids freshwater environments. Its distribution correlates with cold-temperate to subtropical climates, with notable populations in:
- Europe : British Isles, Norway, Spain.
- North America : Labrador to Maryland.
- Southern Hemisphere : Chile, Australia, New Zealand.
Ecological Roles :
- Habitat Provision : Supports microfauna like amphipods and polychaetes within its dense turf.
- Bioherm Construction : Contributes to reef formation through calcium carbonate accumulation.
- Primary Production : Photosynthetic activity supports coastal food webs.
Table 2: Habitat Preferences of Corallina officinalis
| Parameter | Range/Description |
|---|---|
| Substrate | Bedrock, shells, other algae |
| Salinity | 30–35 ppt (marine only) |
| Depth | 0–18 m |
| Light Exposure | Moderate to high |
| Temperature Tolerance | 6–18°C (optimal growth) |
Properties
CAS No. |
89997-92-2 |
|---|---|
Synonyms |
Corallina officinalis, ext.; CORALLINA OFFICINALIS EXTRACT |
Origin of Product |
United States |
Scientific Research Applications
Biological Activities
Antioxidant and Antimicrobial Properties
Research indicates that extracts from Corallina officinalis exhibit significant antioxidant activity. A study demonstrated that the acetone extract of Corallina officinalis showed high radical scavenging activity against various free radicals, indicating its potential as a natural antioxidant source . Furthermore, the extract displayed strong antimicrobial properties, with minimum inhibitory concentrations ranging from 0.156 to 5 mg/mL against several pathogenic bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. .
Cytotoxic Effects
The cytotoxicity of Corallina officinalis has been evaluated against multiple cancer cell lines. Notably, it exhibited high cytotoxicity against colon adenocarcinoma cells with an IC50 value of 25.895 µg/mL . This suggests that the extract may have potential applications in cancer treatment or prevention.
Biosorption Potential
Corallina officinalis has been investigated for its ability to adsorb pollutants from industrial effluents. A study focused on its use as an eco-friendly adsorbent for removing malachite green dye from wastewater, achieving a removal efficiency of up to 99.9% under optimal conditions (pH 6, stirring speed 120 rpm) . The adsorption kinetics followed both Langmuir and Freundlich isotherms, indicating its effectiveness as a natural adsorbent for environmental remediation.
Nanotechnology Applications
Synthesis of Nanocomposites
Corallina officinalis extract has been utilized for the phycosynthesis of metal nanoparticles, such as silver and selenium nanoparticles. These nanoparticles were incorporated into nanocomposites to evaluate their antibacterial properties against fish-borne pathogens like Aeromonas hydrophila and Salmonella typhimurium . The bioactive compounds present in the extract contribute to the antimicrobial efficacy of these nanocomposites.
Case Study 1: Environmental Remediation
A comprehensive study explored the use of Corallina officinalis as a biosorbent for industrial dyes. The research highlighted the algae's ability to significantly reduce dye concentration in wastewater, demonstrating its application in sustainable environmental practices. The study emphasized the importance of optimizing parameters such as pH and biomass concentration for maximum adsorption efficiency .
Case Study 2: Anticancer Research
Another significant investigation focused on the anticancer properties of Corallina officinalis extracts. The findings revealed that the extracts could induce apoptosis in cancer cells, providing a foundation for further research into natural compounds for cancer therapy .
Chemical Reactions Analysis
Extraction Methods and Yield Variations
Supercritical CO₂ extraction (30 MPa, 40°C) yielded 1.09% extract from C. officinalis, with 74.84% of compounds identified via GC-MS . In contrast, headspace extraction and Soxhlet apparatus methods showed seasonal variability in alkane content (e.g., n-hexadecane ranged from 0% to 0.15%) .
Table 1: Key Compounds in Supercritical CO₂ Extract
| Compound Class | Percentage (w/w) | Notable Components |
|---|---|---|
| Acyclic alkanes | 14.92% | Eicosane (4.18%), Dodecane (2.00%) |
| Branched alkanes | 2.06% | 4-Methyltridecane (0.54%) |
| Organobromine compounds | 2.88% | 2-Bromooctadecanal (1.34%) |
| Oxygenated diterpenes | 3.68% | Phytol isomer |
| Triterpenes | 13.64% | Squalene |
Volatile compounds from headspace extraction included:
-
Hydrocarbons (40.47%) : n-Octane (0.21%), n-Nonane (0.07%) .
-
Oxygenated compounds (20.48%) : 1,8-Cineole (1.12%), Car-3-en-2-one (8.00%) .
Reactive Functional Groups
FTIR and NMR analyses revealed:
-
Sulfated polysaccharides (SP1) :
-
Organobromine compounds : 2-Bromooctadecanal participates in redox reactions due to its aldehyde and bromine moieties .
Antioxidant Activity
-
DPPH Radical Scavenging : Sulfated polysaccharides showed 45.8% inhibition at 1 mg/mL .
-
Total Antioxidant Capacity (TAC) : 22.4 mg ascorbic acid equivalents/g extract .
Biosorption Reactions
-
Malachite Green (MG) Dye Removal :
Thermal Degradation
-
Volatile terpenes (e.g., eucalyptol) decompose at elevated temperatures, releasing reactive intermediates like aldehydes and ketones .
Biological Interactions
-
Antimicrobial Activity : Minimum inhibitory concentrations (MIC) ranged from 0.156 to 5 mg/mL against bacterial strains .
-
Cytotoxicity : IC₅₀ of 25.895 µg/mL against colon adenocarcinoma cells linked to triterpene content .
Table 2: Compound Variability by Method
| Compound | Supercritical CO₂ (%) | Headspace (%) | Soxhlet (%) |
|---|---|---|---|
| n-Hexadecane | 0.56 | 0.11 | 0.09–0.15 |
| n-Pentacosane | 0.64 | 7.85 | 0.08–0.28 |
| Phytol | 3.68 | 0.17 | Not detected |
Comparison with Similar Compounds
Comparison with Extracts from Related Corallinaceae Species
Key Differences :
- C. officinalis has superior structural complexity (higher medullary cell layers) and bioactivity compared to C. pilulifera and E. elongata .
- Sulfated polysaccharides in C. officinalis exhibit stronger antioxidant and cytotoxic effects due to higher sulfate esterification (19%) .
Comparison with Bromoperoxidases from Other Algae
Key Differences :
- C. officinalis BrPOD shows broader thermal stability and higher catalytic turnover, making it more suitable for industrial epoxidation reactions .
Comparison with Adsorbent Materials for Dye Removal
Key Differences :
- C. officinalis offers a cost-effective, eco-friendly alternative to activated carbon for low-concentration dye removal .
Comparison with Antimicrobial Compounds from Marine Bacteria
Key Differences :
- C. officinalis-derived compounds balance moderate antimicrobial efficacy with lower toxicity, ideal for topical applications .
Preparation Methods
Methodology and Parameters
Supercritical fluid extraction (SFE) using carbon dioxide (CO₂) is a prominent method for isolating thermolabile compounds from C. officinalis. A lab-scale SFE system operated at 30 MPa pressure and 40°C with a CO₂ flow rate of 2.0 kg/h achieved an extraction yield of 1.09% . The process involved grinding dried algae into a powder, loading it into an extraction vessel, and separating the extract in a glass tube under controlled conditions.
Chemical Composition
Gas chromatography-mass spectrometry (GC-MS) identified 74.84% of the extract's components , including:
-
Squalene (13.64%), a triterpene with antioxidant properties.
-
Acyclic alkanes (14.92%), dominated by eicosane.
-
Organobromine compounds (2.88%), such as 2-bromooctadecanal.
The high pressure and low temperature preserved brominated and sulfur-containing compounds, which are often degraded in conventional methods.
Soxhlet Extraction
Solvent-Based Isolation
Soxhlet extraction with organic solvents like hexane or ethanol has been used to study seasonal variations in C. officinalis lipids. For example, phytol content fluctuated between 0.08% and 12.60% depending on collection time, with higher yields in summer samples.
Limitations
While Soxhlet extraction is cost-effective, it produced lower yields of oxygenated terpenes (e.g., car-3-en-2-one at 8%) compared to SFE. Prolonged heating also risks degrading thermally sensitive compounds like organosulfur derivatives.
Headspace Extraction
Volatile Compound Profiling
Headspace extraction, optimized for volatile organic compounds (VOCs), detected 3,5-dimethyl-1,2,4-trithiolane (0.11%) and 5,6-dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine (0.19%) in C. officinalis. These sulfur-containing compounds contribute to the algae’s antimicrobial activity but are present in trace amounts.
Hot Water Extraction for Polysaccharides
Agar and Carrageenan Isolation
Hot water extraction at 85–90°C for 2–3 hours , followed by freeze-drying, yielded 8.85% agar and 8.19% carrageenan from C. officinalis. This method is ideal for hydrophilic polysaccharides but less effective for non-polar compounds like squalene.
Table 1: Polysaccharide Yields Across Studies
| Species | Extraction Method | Agar Yield (%) | Carrageenan Yield (%) | Source |
|---|---|---|---|---|
| C. officinalis | Hot water | 8.85 ± 0.29 | 8.19 ± 0.18 | |
| C. officinalis | Ethanol/water | 36.57 ± 1.06 | 4.82 ± 1.52 |
Comparative Analysis of Extraction Yields
Efficiency by Method
| Method | Yield (%) | Key Compounds Identified | Thermal Degradation Risk |
|---|---|---|---|
| Supercritical CO₂ | 1.09 | Squalene, organobromines | Low |
| Soxhlet (hexane) | 0.09–12.60 | Phytol, alkanes | High |
| Headspace | 0.11–0.19 | Sulfur compounds | None |
| Hot water | 6.11–8.85 | Agar, carrageenan | Moderate |
Compound Specificity
-
SFE excels in extracting brominated triterpenes and squalene due to non-polar CO₂’s affinity for lipids.
-
Hot water is optimal for polysaccharides but requires post-processing to remove salts and pigments.
Analytical Techniques for Compound Identification
GC-MS Profiling
GC-MS with HP-5MS columns and helium carrier gas (0.7 mL/min) resolved 30+ compounds in SFE extracts, including monoterpenes and diterpenes. Calibration curves (R² = 0.999) enabled precise quantification of squalene and phytol isomers.
Q & A
Q. How can machine learning enhance the prediction of Corallina officinalis, ext.'s bioactivity based on its phytochemical profile?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
